molecular formula C13H22ClNO4 B1408510 1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate CAS No. 1174161-99-9

1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate

Cat. No.: B1408510
CAS No.: 1174161-99-9
M. Wt: 291.77 g/mol
InChI Key: ZFFVDDOGEJPYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with carboxylic acid esters and a chloroethyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Carboxylic Acid Esters: The carboxylic acid esters are introduced through esterification reactions using reagents such as tert-butyl alcohol and chloroethyl alcohol.

    Chlorination: The chloroethyl group is introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus trichloride.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and controlled reaction conditions. The process includes:

    Raw Material Preparation: High-purity raw materials are prepared and purified.

    Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester
  • Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester
  • Ethyl N-Boc-piperidine-4-carboxylate

Uniqueness

1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO4/c1-9(14)18-11(16)10-5-7-15(8-6-10)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFVDDOGEJPYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1CCN(CC1)C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate
Reactant of Route 6
1-O-tert-butyl 4-O-(1-chloroethyl) piperidine-1,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.